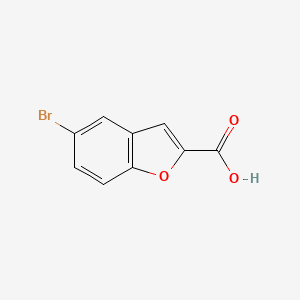

![molecular formula C8H7BrN2 B1331400 2-Bromo-1-methyl-1H-benzo[d]imidazole CAS No. 49572-60-3](/img/structure/B1331400.png)

2-Bromo-1-methyl-1H-benzo[d]imidazole

描述

2-Bromo-1-methyl-1H-benzo[d]imidazole is a chemical compound that is part of the benzimidazole family, which are heterocyclic aromatic organic compounds. This particular derivative is characterized by the presence of a bromine atom and a methyl group attached to the benzimidazole core structure.

Synthesis Analysis

The synthesis of 2-bromo-1-methyl-imidazole can be achieved through a Sandmeyer type reaction, where 2-mercapto-1-methyl-imidazoline is converted into the desired product in the presence of copper(I) bromide. This reaction takes place at room temperature in a mixture of acetonitrile and chloroform, leading to the extrusion of sulfur as sulfate and the oxidation of Cu(I) to Cu(II) . Additionally, a one-pot synthesis method has been reported for the creation of 1,2-diphenyl-1H-benzo[d]imidazole derivatives, which involves a Pd-catalyzed N-arylation followed by a Cu-catalyzed C–H functionalization/C–N bond formation process, starting from N-phenylbenzimidamides and bromobenzenes .

Molecular Structure Analysis

The molecular structure of related benzimidazole compounds has been extensively studied using various techniques. For instance, 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole was characterized by NMR, IR, and X-ray diffraction studies. Theoretical calculations using Hartree-Fock and density functional theory methods have been employed to predict the molecular geometry, vibrational frequencies, and NMR chemical shifts, which showed good agreement with experimental data .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. For example, o-Bromophenyl isocyanide reacts with primary amines under CuI catalysis to form 1-substituted benzimidazoles . Moreover, benzyl bromides can be inserted into 2-(1H-benzo[d]imidazol-1-yl)benzaldehyde without the need for transition metals, leading to the formation of quinolin-4-one derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be influenced by their substituents. Theoretical calculations have been used to investigate the energetic behavior of these compounds in solvent media, as well as their molecular electrostatic potential, frontier molecular orbitals, and nonlinear optical properties . Additionally, the synthesis of 2,4,5-trisubstituted imidazoles has been catalyzed by Brønsted acidic ionic liquids, which are powerful and eco-friendly catalysts that can be easily separated and recycled without loss of activity .

科学研究应用

Applications

- Pharmaceuticals : 2-Bromo-1-methylimidazole is used in pharmaceuticals . Imidazole is the basic core of some natural products such as histidine, purine, histamine and DNA based structures . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .

- Drug Candidates : 2-Bromo-1-methylimidazole is used in drug candidates . The derivatives of 1, 3-diazole show different biological activities .

- Ligands for Transition Metal Catalysts : 2-Bromo-1-methylimidazole is used as ligands for transition metal catalysts .

- Molecular Functional Materials : 2-Bromo-1-methylimidazole is used in other molecular functional materials .

-

Antibacterial and Antimycobacterial : Imidazole derivatives show antibacterial and antimycobacterial activities . They can be used in the development of new drugs to treat infectious diseases .

-

Anti-inflammatory and Antitumor : Imidazole derivatives have anti-inflammatory and antitumor properties . They can be used in the development of new drugs for the treatment of inflammation and cancer .

-

Antidiabetic and Anti-allergic : Imidazole derivatives have antidiabetic and anti-allergic properties . They can be used in the development of new drugs for the treatment of diabetes and allergies .

-

Antiviral and Antioxidant : Imidazole derivatives have antiviral and antioxidant properties . They can be used in the development of new drugs for the treatment of viral infections and oxidative stress-related diseases .

-

Anti-amoebic and Antihelmintic : Imidazole derivatives have anti-amoebic and antihelmintic properties . They can be used in the development of new drugs for the treatment of amoebic infections and helminthic infections .

-

Antifungal and Ulcerogenic : Imidazole derivatives have antifungal and ulcerogenic properties . They can be used in the development of new drugs for the treatment of fungal infections and ulcers .

-

Antipyretic : Imidazole derivatives have antipyretic properties . They can be used in the development of new drugs for the treatment of fever .

-

Anti-amoebic and Antihelmintic : Imidazole derivatives have anti-amoebic and antihelmintic properties . They can be used in the development of new drugs for the treatment of amoebic infections and helminthic infections .

-

Antifungal and Ulcerogenic : Imidazole derivatives have antifungal and ulcerogenic properties . They can be used in the development of new drugs for the treatment of fungal infections and ulcers .

-

Preparation of Abemaciclib : 2-Bromo-1-methyl-1H-benzo[d]imidazole can be used in the preparation of Abemaciclib, a kinase inhibitor for the treatment of adult patients with hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer who have experienced disease progression following endocrine therapy and prior chemotherapy .

-

Synthesis of Functional Molecules : Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .

安全和危害

未来方向

属性

IUPAC Name |

2-bromo-1-methylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-11-7-5-3-2-4-6(7)10-8(11)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PROLKELCEPYEQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355354 | |

| Record name | 2-Bromo-1-methyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-methyl-1H-benzo[d]imidazole | |

CAS RN |

49572-60-3 | |

| Record name | 2-Bromo-1-methyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Benzyl-5-(4-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1331341.png)

![5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1331346.png)